molecular formula C16H14N2O6S B2743227 2-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 1008002-08-1

2-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B2743227
CAS No.: 1008002-08-1
M. Wt: 362.36
InChI Key: DCRZTRAVBRLBLM-UHFFFAOYSA-N
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Description

2-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a tetrahydroisoquinoline derivative characterized by a nitrobenzenesulfonyl group at position 2 and a carboxylic acid moiety at position 2. The tetrahydroisoquinoline core imparts rigidity to the structure, akin to proline, while the nitrobenzenesulfonyl substituent introduces strong electron-withdrawing effects, influencing reactivity, stability, and intermolecular interactions . This compound is likely synthesized via coupling reactions (e.g., using DCC/HOBt) between the tetrahydroisoquinoline-3-carboxylic acid backbone and 2-nitrobenzenesulfonyl chloride, followed by deprotection steps .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-nitrophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6S/c19-16(20)14-9-11-5-1-2-6-12(11)10-17(14)25(23,24)15-8-4-3-7-13(15)18(21)22/h1-8,14H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRZTRAVBRLBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This compound features a sulfonyl group that enhances its reactivity and potential therapeutic applications. The following sections detail its biological activity, including mechanisms of action, case studies, and relevant research findings.

The biological activity of this compound is primarily linked to its interactions with various biological targets:

  • Inhibition of Bcl-2 Family Proteins : This compound has shown promising results as an inhibitor of Bcl-2 family proteins, which are crucial in regulating apoptosis in cancer cells. Research indicates that it binds with notable affinity to Bcl-2 and Mcl-1 proteins, leading to apoptosis in cancer cell lines such as Jurkat cells. The binding affinity was measured with a KiK_i value of 5.2 µM against Bcl-2 .
  • Caspase Activation : The compound induces caspase-3 activation in a dose-dependent manner, which is a critical step in the apoptotic pathway .

Biological Activity Summary Table

ActivityTargetMechanismReference
Apoptosis InductionBcl-2/Mcl-1Binding inhibition leading to cell death
Caspase ActivationCaspase-3Activation of apoptotic pathways
Antitumor ActivityVarious cancer cell linesInhibition of proliferation

Case Study 1: Anticancer Properties

A study conducted on a series of substituted tetrahydroisoquinoline derivatives demonstrated that compounds similar to this compound exhibited significant anti-proliferative effects against various cancer cell lines. The active compounds were shown to effectively induce apoptosis through the modulation of Bcl-2 family proteins .

Case Study 2: Synthesis and Functionalization

Research highlighted an efficient method for the direct functionalization of N-acyl/sulfonyl tetrahydroisoquinolines. The study emphasized the synthetic utility of introducing nucleophiles to enhance the biological profile of these compounds. The sulfonyl group was noted for increasing reactivity and facilitating further derivatization .

Case Study 3: Structure-Activity Relationship (SAR)

A comprehensive analysis of the structure-activity relationship for tetrahydroisoquinoline derivatives indicated that modifications at the C(1) position significantly influenced biological activity. The presence of electron-withdrawing groups such as sulfonyl groups improved binding affinities and enhanced anticancer properties .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(2-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exhibit promising anticancer properties.

  • Mechanism of Action : The compound's structure allows it to interact with specific cellular pathways involved in cancer proliferation and apoptosis. Studies have shown that derivatives of this compound can selectively target cancer cells, leading to reduced viability and increased apoptosis rates.
  • Case Study : In vitro studies have demonstrated that certain derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines, including HCT-116 and MCF-7. For instance, one study reported IC50 values ranging from 1.9 to 7.52 µg/mL for selected derivatives against HCT-116 cells .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored.

  • Anticonvulsant Activity : Research involving models of induced seizures has shown that compounds with similar structures can significantly reduce seizure frequency. This suggests a possible application in treating epilepsy or other neurodegenerative conditions.
  • Case Study : A study indicated that modifications to the tetrahydroisoquinoline scaffold enhance the ability of these compounds to cross the blood-brain barrier and provide neuroprotection against oxidative stress-induced neuronal damage .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been documented.

  • Cytokine Inhibition : Certain derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-1β in cellular models. This suggests potential applications in treating inflammatory diseases.
  • Data Table on Biological Activity :
Activity TypeCell Line/ModelIC50 (µM)Reference
AnticancerHCT-1161.9 - 7.52
AnticonvulsantPicrotoxin modelNot specified
Anti-inflammatoryJ774A.1 cells10

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The 2-nitrobenzenesulfonyl moiety serves as a critical leaving group in nucleophilic substitution reactions. This reactivity enables functionalization at the nitrogen atom of the tetrahydroisoquinoline ring:

Reaction Type Conditions Products/Applications Source
Amine alkylationDry DMSO, Et₃N, 100°C, 4 hSubstituted tetrahydroisoquinoline derivatives for pharmaceutical intermediates
Piperidine couplingPd₂(dba)₃, BINAP, Cs₂CO₃, dry tolueneComplex heterocycles in drug discovery

These reactions are pivotal in synthesizing bioactive molecules like lifitegrast, where the sulfonyl group is displaced by amines under basic conditions .

Carboxylic Acid Derivative Formation

The carboxylic acid group undergoes standard transformations, facilitating further molecular diversification:

Esterification

  • Conditions : SOCl₂ or thionyl chloride derivatives, followed by alcohol treatment.

  • Products : Alkyl esters used as intermediates in peptide synthesis .

Amidation

  • Conditions : Activation with SOCl₂, followed by reaction with NH₃ or substituted amines.

  • Applications : Key step in generating amide-linked pharmacophores .

Nitro Group Reactivity

The nitro substituent on the benzenesulfonyl group participates in selective reductions:

Reduction Method Conditions Outcome Source
Catalytic hydrogenationH₂, RANEY®/Ni, DMFConversion to amine derivatives
Stannous chlorideSnCl₂, EtOH, refluxNitro to amine transformation

These reductions enable access to amino-sulfonyl derivatives, expanding utility in medicinal chemistry .

Tetrahydroisoquinoline Core Modifications

The bicyclic structure engages in cycloadditions and rearrangements:

Intramolecular Diels-Alder Reactions

  • Conditions : Thermal or Lewis acid-catalyzed.

  • Products : Polycyclic frameworks for natural product synthesis .

1,3-Dipolar Cycloadditions

  • Substrates : Azides or nitrile oxides.

  • Outcome : Triazole or isoxazoline-fused heterocycles .

Stability and Functional Group Compatibility

  • pH Sensitivity : The sulfonyl group enhances stability under acidic conditions, while the nitro group may hydrolyze under prolonged basic exposure .

  • Thermal Stability : Decomposes above 300°C, limiting high-temperature applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related tetrahydroisoquinoline-3-carboxylic acid derivatives, focusing on substituent effects, biological activity, and applications.

Physicochemical and Structural Comparisons

Compound Name Substituent Features Stereochemistry Applications
Target Compound Nitro (electron-withdrawing), sulfonyl Unspecified Potential organocatalyst/drug lead
(S)-Tic derivatives () Unsubstituted or small functional groups (S) Organocatalysis, peptide design
(3S)-2-(4-Methoxybenzenesulfonyl) derivative () Methoxybenzenesulfonyl (3S) Synthetic intermediate
2-Acetyl derivative () Acetyl None Unknown
  • Key Observations: Stereochemistry: (S)-configured tetrahydroisoquinoline-3-carboxylic acids (e.g., KY-021, ) are prevalent in drug candidates due to enhanced receptor selectivity . The target compound’s stereochemistry (if (S)) could similarly impact bioactivity. Rigidity and Conformation: Like (S)-proline analogs (), the tetrahydroisoquinoline core restricts conformational freedom, making derivatives useful in peptide engineering or catalysis. The nitrobenzenesulfonyl group may further rigidify the structure .

Q & A

Q. What are the recommended methods for synthesizing 2-(2-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid?

  • Methodological Answer : The synthesis typically involves sulfonylation of the tetrahydroisoquinoline core using 2-nitrobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Temperature control (0–5°C) is critical to minimize side reactions . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted reagents. Intermediate characterization via 1H NMR^1 \text{H NMR} (e.g., monitoring sulfonyl proton signals at δ 8.0–8.5 ppm) is advised.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • HPLC : Reverse-phase C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (0.1% TFA) gradient. Retention time consistency confirms purity .
  • Spectroscopy : 1H NMR^1 \text{H NMR} (DMSO-d6) for verifying sulfonyl and tetrahydroisoquinoline protons, and IR (1700–1750 cm1^{-1} for carboxylic acid C=O stretch).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M–H]^-.

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the sulfonyl group or oxidation of the nitro moiety. Periodic HPLC analysis (every 6 months) is recommended to monitor degradation, particularly for carboxylic acid dimerization or nitro group reduction .

Q. What solvent systems are optimal for solubility and reactivity in downstream applications?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) for reactions. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4), ensuring final DMSO <1% to avoid cytotoxicity. Solubility can be enhanced via sonication (15 min at 25°C) .

Advanced Research Questions

Q. How does the nitro group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing nitro group activates the sulfonyl moiety for nucleophilic attack. For example, in amide coupling reactions, the sulfonyl group can act as a leaving group under basic conditions. Kinetic studies (via 1H NMR^1 \text{H NMR}) suggest pseudo-first-order kinetics when reacted with amines (e.g., benzylamine) in THF at 40°C .

Q. What strategies are effective in resolving and quantifying stereochemical impurities in this compound?

  • Methodological Answer : Chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) can separate epimers at the tetrahydroisoquinoline C3 position. Method validation should include spiking with synthetic diastereomers and monitoring resolution (Rs_s >1.5). For quantification, calibrate with standards of known enantiomeric excess .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer : Use molecular docking (AutoDock Vina) with the sulfonyl and carboxylic acid groups as key pharmacophores. Parameterize the nitro group’s electrostatic potential using DFT calculations (B3LYP/6-31G*). Validate predictions via SPR (surface plasmon resonance) binding assays .

Q. What are the implications of counterion selection (e.g., sodium vs. hydrochloride) on the compound’s crystallinity?

  • Methodological Answer : Counterions affect lattice energy and crystal packing. For example, hydrochloride salts often yield hygroscopic crystals, whereas sodium salts form stable hydrates. Single-crystal X-ray diffraction (SCXRD) of both forms can reveal differences in hydrogen-bonding networks, impacting solubility and bioavailability .

Q. How can researchers mitigate side reactions during sulfonylation of the tetrahydroisoquinoline core?

  • Methodological Answer :
  • Use slow addition of sulfonyl chloride to avoid local overheating.
  • Employ scavengers (e.g., polymer-bound dimethylaminopyridine) to quench excess reagent.
  • Monitor reaction progress via TLC (Rf_f 0.3 in ethyl acetate/hexane 1:1) to halt at optimal conversion .

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